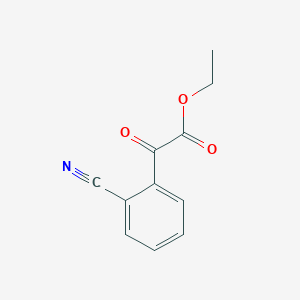

Ethyl 2-cyanobenzoylformate

Description

Structural Features and Distinctive Functional Groups of Ethyl 2-Cyanobenzoylformate

The chemical architecture of this compound is characterized by the integration of three key functional groups onto a central benzene (B151609) ring: an ethyl ester, an α-keto group, and a nitrile group.

Aromatic Ring: The core of the molecule is a phenyl group, which serves as the scaffold for the other functional groups. The substituents are located at positions 1 and 2 of this ring.

α-Keto Ester Group: This functionality consists of a ketone group directly adjacent to an ester group (-COCOOC₂H₅). α-Keto esters are known for their diverse reactivity, enabling them to participate in reactions like nucleophilic additions and reductions. mdpi.com The presence of two adjacent carbonyl carbons makes this group highly electrophilic.

Nitrile Group: A cyano group (-C≡N) is attached to the second position of the aromatic ring. cymitquimica.com Nitriles are a versatile class of organic compounds characterized by a carbon-nitrogen triple bond. ebsco.comwikipedia.org This functional group is a valuable precursor in organic synthesis, as it can be hydrolyzed to form amides and carboxylic acids, or reduced to produce primary amines. wikipedia.orgnumberanalytics.com

The specific arrangement of these groups, with the α-keto ester and the nitrile on the same aromatic ring, makes this compound a multifunctional platform molecule for synthetic chemistry. mdpi.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 228259-44-7 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Synonyms | Ethyl 2-(2-cyanophenyl)-2-oxoacetate, 2-Cyano-α-oxo-phenyl-acetic acid ethyl ester |

Source: cymitquimica.comchemspider.com

Significance of Aromatic α-Keto Esters and Nitriles in Modern Organic Synthesis

Aromatic α-keto esters and nitriles are pivotal functional groups in the field of organic synthesis due to their inherent reactivity and synthetic versatility.

Aromatic α-Keto Esters: These compounds are highly valuable as intermediates in the synthesis of a wide array of value-added products, including pharmaceuticals and agrochemicals. mdpi.com Their structural feature of a keto group adjacent to an ester allows for diverse chemical transformations. mdpi.com A significant application is their use as precursors for the synthesis of chiral α-hydroxy esters through asymmetric reduction. rsc.org These chiral products, such as mandelate (B1228975) esters, are crucial building blocks in the pharmaceutical industry. nih.govrsc.org The synthesis of α-keto esters themselves can be achieved through various methods, including the Friedel-Crafts acylation of aromatic compounds with ethyl oxalyl chloride. mdpi.comresearchgate.net

Nitriles: The cyano (-C≡N) group is of immense importance in functional group-oriented synthesis. nih.gov Its unique electronic properties, including a nucleophilic nitrogen atom, an electrophilic carbon center, and the π-coordinating ability of the triple bond, impart a wide range of reactivity. nih.gov Nitriles can be transformed into other essential functional groups; for instance, they can be hydrolyzed to carboxylic acids or reduced to amines. numberanalytics.com They also participate in numerous organic reactions, such as cycloadditions and C-H bond functionalization, to create complex carbocyclic and heterocyclic structures. nih.gov The versatility of the nitrile group makes it a key component in the synthesis of pharmaceuticals, dyes, and materials like nitrile rubber. wikipedia.orghighfine.com

Overview of Academic Research Perspectives on this compound and Related Cyanobenzoylformates

Academic research on this compound and its structural isomers, Ethyl 3-cyanobenzoylformate and Ethyl 4-cyanobenzoylformate, has largely centered on their application as substrates in biocatalysis. The focus is on the enantioselective reduction of the keto group to produce chiral α-hydroxy esters, which are valuable synthons.

One key area of investigation involves the use of enzymes, particularly aldo-keto reductases, to catalyze these transformations. For example, xylose reductase from Candida tenuis (CtXR) has been identified as a highly selective biocatalyst for the synthesis of aromatic α-hydroxy esters from their corresponding α-keto esters. rsc.org Research has demonstrated that CtXR can reduce various cyanobenzoylformate isomers. rsc.org

A study focused on developing a whole-cell biocatalyst co-expressed Candida tenuis xylose reductase (CtXR) and Candida boidinii formate (B1220265) dehydrogenase (CbFDH) in Escherichia coli for the reduction of ethyl 4-cyanobenzoylformate. nih.gov This system was optimized to produce ethyl (R)-4-cyanomandelate with a high enantiomeric excess of 97.2% and a yield of 82%. nih.gov The research highlighted challenges such as the instability of the substrate (ethyl 4-cyanobenzoylformate) in aqueous solutions and the deactivation of the enzymes in the presence of the substrate. nih.gov

Further protein engineering efforts have aimed to improve the efficiency of these biocatalysts. In one study, minimal loop engineering of CtXR resulted in a mutant enzyme that showed a 64-fold higher catalytic efficiency for the reduction of the bulky substrate ethyl 4-cyanobenzoylformate compared to the wild-type enzyme, while retaining the high stereoselectivity required for producing optically pure mandelate esters. nih.govoup.com

These studies underscore the academic interest in cyanobenzoylformates as model substrates for exploring and enhancing the capabilities of biocatalytic systems for the production of high-value chiral chemicals.

Table 2: Research Findings on the Enzymatic Reduction of Cyanobenzoylformates

| Substrate | Biocatalyst System | Product | Key Findings |

|---|---|---|---|

| Ethyl 4-cyanobenzoylformate | E. coli co-expressing Candida tenuis xylose reductase (CtXR) and Candida boidinii formate dehydrogenase (CbFDH) | Ethyl (R)-4-cyanomandelate | Achieved 82% yield and 97.2% enantiomeric excess (e.e.). Substrate instability and enzyme deactivation were identified as limitations. nih.gov |

| Ethyl 4-cyanobenzoylformate | Engineered mutant of Candida tenuis xylose reductase (CtXR) | Ethyl (R)-4-cyanomandelate | The mutant enzyme exhibited a 64-fold higher catalytic efficiency than the wild-type. Product was obtained with 99.8% e.e. nih.gov |

| This compound | Candida tenuis xylose reductase (CtXR) | Ethyl (R)-2-cyanomandelate | Used as a substrate to test the selectivity of the enzyme for producing aromatic α-hydroxy esters. rsc.org |

| Ethyl 3-cyanobenzoylformate | Candida tenuis xylose reductase (CtXR) | Ethyl (R)-3-cyanomandelate | Investigated as part of a substrate scope study for the biocatalytic reduction by CtXR. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-cyanophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIBICBTKBZBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641274 | |

| Record name | Ethyl (2-cyanophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228259-44-7 | |

| Record name | Ethyl (2-cyanophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for Ethyl 2 Cyanobenzoylformate

Established Strategies for the Synthesis of Aromatic α-Keto Esters

Aromatic α-keto esters are valuable intermediates in organic synthesis, and numerous methods have been developed for their preparation. mdpi.com These strategies range from classical electrophilic acylations to modern oxidative and catalytic techniques.

One of the most direct and widely used routes is the Friedel-Crafts acylation of an aromatic compound with an appropriate acylating agent. mdpi.comnih.gov Typically, an arene is reacted with an oxalyl chloride derivative, such as ethyl oxalyl chloride or ethyl chlorooxoacetate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.comnih.govacs.org While this method is straightforward, its success can be highly dependent on the electronic properties of the substituents on the aromatic ring, and it often requires stoichiometric amounts of strong Lewis acids. nih.govnih.govacs.org

Oxidation reactions provide another major pathway to aromatic α-keto esters. These methods often utilize more readily available precursors.

Oxidation of Mandelic Acid Derivatives: The oxidation of substituted mandelic acids or their esters is an effective approach. rsc.orgrsc.org Recent advancements have focused on developing greener methods, such as visible light-induced oxidative esterification, which can proceed under mild, transition-metal-free conditions. rsc.orgrsc.orgresearchgate.net

Oxidation of Aryl Ketones: Aryl methyl ketones can be oxidized to the corresponding α-keto esters. researchgate.net A common method involves oxidation with selenium dioxide (SeO₂), followed by esterification. researchgate.net Other protocols use iodine-mediated oxidation in the presence of potassium xanthates or copper-catalyzed aerobic oxidation. organic-chemistry.org

Oxidation of Alkynes: Terminal alkynes can be converted to α-keto esters through controlled oxidation. A copper-catalyzed photoredox method, for instance, can oxidize terminal alkynes to form phenylglyoxal (B86788) intermediates, which are then trapped with an alcohol to yield the desired product. rsc.org

Transition-metal-catalyzed carbonylation reactions have also been employed, using substrates like benzyl (B1604629) chlorides in the presence of cobalt or palladium catalysts and carbon monoxide. mdpi.com Furthermore, the coupling of organometallic reagents (e.g., Grignard reagents) with ethyl chlorooxoacetate presents an alternative, though the high reactivity of the organometallic species can necessitate very low reaction temperatures to avoid side products. nih.govacs.org

Table 1: Summary of Synthetic Strategies for Aromatic α-Keto Esters

| Method | Typical Precursors | Key Reagents/Catalysts | General Applicability & Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Arenes (e.g., Benzene (B151609), Toluene) | Ethyl oxalyl chloride, AlCl₃ | Direct and classical method; sensitive to electronic effects of ring substituents. mdpi.comnih.govnih.gov |

| Oxidation of Mandelic Esters | Substituted Mandelic Esters | Eosin Y, DTBP (photocatalytic) | Green and mild approach; avoids harsh reagents and transition metals. rsc.orgrsc.org |

| Oxidation of Aryl Ketones | Acetophenones, other Aryl Ketones | SeO₂, O₂, I₂/Potassium Xanthates | Utilizes readily available starting materials. researchgate.netorganic-chemistry.org |

| Oxidation of Alkynes | Terminal Aromatic Alkynes | Cu-catalyst, O₂ (photoredox) | Modern method with high functional group tolerance. rsc.org |

| Catalytic Carbonylation | Benzyl Halides | Co or Pd catalysts, CO | Effective for certain substrates but may require specialized equipment for handling CO gas. mdpi.com |

Approaches for Regioselective Introduction of Cyano Functionalities into Aromatic Systems

Achieving regioselective cyanation—the introduction of a cyano (–C≡N) group at a specific position on an aromatic ring—is critical for the synthesis of well-defined isomers. Traditional methods rely on the conversion of a pre-existing functional group at the desired position, while modern techniques aim for direct C–H bond functionalization.

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a nitrile group. numberanalytics.combyjus.com This two-step process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. byjus.comjove.com The subsequent treatment of this salt with a copper(I) cyanide (CuCN) catalyst replaces the diazonium group with a cyano group. jove.comorgosolver.com The regioselectivity is precisely determined by the position of the amino group on the starting arene.

The Rosenmund-von Braun reaction offers another classical and reliable method for synthesizing aryl nitriles. numberanalytics.comsynarchive.com This reaction involves the direct displacement of an aryl halide (typically a bromide or iodide) with copper(I) cyanide, often at elevated temperatures in a polar, high-boiling solvent like DMF or pyridine. wikipedia.orgorganic-chemistry.org As with the Sandmeyer reaction, the position of the resulting nitrile is dictated by the location of the halogen on the precursor.

More recently, transition-metal-catalyzed direct C–H cyanation has emerged as a powerful strategy that avoids the need for pre-functionalized substrates. scielo.br These reactions can be catalyzed by metals such as copper or palladium and often employ various cyanide sources, including less toxic alternatives to metal cyanides like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or malononitrile. scielo.brrsc.org A significant challenge in C–H activation is controlling the regioselectivity. However, methods have been developed where selectivity is achieved through the use of directing groups already present on the substrate, which coordinate to the metal catalyst and guide the functionalization to a specific, often ortho, position. nih.govkaist.ac.kr

Table 2: Comparison of Regioselective Aromatic Cyanation Methods

| Method | Precursor Functional Group | Key Reagents | Mechanism Highlights | Regioselectivity Control |

|---|---|---|---|---|

| Sandmeyer Reaction | Amine (–NH₂) | NaNO₂/H⁺, then CuCN | Involves an aryl diazonium salt intermediate and a free-radical mechanism. byjus.com | Position of the initial amine group. numberanalytics.comjove.com |

| Rosenmund-von Braun Reaction | Halogen (–Br, –I) | CuCN | Involves oxidative addition of the aryl halide to a copper(I) species. wikipedia.orgorganic-chemistry.org | Position of the initial halogen atom. numberanalytics.comsynarchive.com |

| Direct C–H Cyanation | C–H Bond | Pd or Cu catalyst, Cyanide Source (e.g., NCTS) | Direct functionalization of a C–H bond, often via a directing group. scielo.br | Can be controlled by existing directing groups on the ring. nih.gov |

Proposed Synthetic Routes and Feasible Precursors for Ethyl 2-Cyanobenzoylformate

The synthesis of this compound requires the assembly of the cyano and ethyl-glyoxylate (–COCOOEt) groups in an ortho relationship on the benzene ring. This can be approached by either introducing the keto-ester onto a cyanated ring or by cyanating a pre-formed α-keto ester.

Route 1: Acylation of a 2-Cyanobenzoyl Precursor

This strategy involves forming the α-keto ester from a precursor that already contains the cyano group at the C2 position. A highly feasible approach would involve the use of 2-cyanobenzoyl chloride as a key intermediate.

Step 1: Preparation of 2-Cyanobenzoyl Chloride. This precursor can be synthesized from 2-cyanobenzoic acid. The reaction of 2-cyanobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride would yield the desired acid chloride. google.com

Step 2: Formation of the α-Keto Ester. A potential method to convert the 2-cyanobenzoyl chloride to this compound could involve a reaction sequence that introduces the second carbonyl group and the ethyl ester. One plausible, though not explicitly documented, pathway could be a reaction with a reagent like ethyl chloroformate under specific catalytic conditions, possibly involving an organometallic intermediate. A more established route would be the reaction of an organometallic reagent derived from a precursor like 2-bromobenzonitrile (B47965) with ethyl oxalyl chloride. nih.gov For example, converting 2-bromobenzonitrile to its organozinc derivative followed by a palladium-catalyzed cross-coupling with ethyl chlorooxoacetate would be a viable modern approach.

Route 2: Cyanation of an α-Keto Ester Precursor

This retro-synthetic approach starts with an aromatic ring bearing the α-keto ester and a functional group that can be converted into a nitrile. The Sandmeyer and Rosenmund-von Braun reactions are ideally suited for this purpose.

Sandmeyer Approach:

Precursor: Ethyl 2-aminobenzoylformate.

Synthesis: The synthesis would begin with the diazotization of ethyl 2-aminobenzoylformate using sodium nitrite (B80452) in an acidic medium at low temperature (0–5 °C). The resulting diazonium salt would then be treated with copper(I) cyanide to yield this compound. This route offers excellent regiochemical control.

Rosenmund-von Braun Approach:

Precursor: Ethyl 2-bromobenzoylformate.

Synthesis: The synthesis would involve the direct reaction of Ethyl 2-bromobenzoylformate with copper(I) cyanide. wikipedia.org This reaction typically requires high temperatures and a polar aprotic solvent like DMF. organic-chemistry.org The precursor, Ethyl 2-bromobenzoylformate, could be prepared via Friedel-Crafts acylation of bromobenzene (B47551) with ethyl oxalyl chloride, although a mixture of ortho and para isomers would likely be formed and require separation.

Table 3: Feasible Precursors for this compound Synthesis

| Precursor | Proposed Route | Key Transformation |

|---|---|---|

| 2-Cyanobenzoic Acid | Route 1 | Conversion to 2-cyanobenzoyl chloride, followed by acylation/coupling. google.com |

| 2-Bromobenzonitrile | Route 1 | Formation of an organometallic reagent, followed by coupling with ethyl chlorooxoacetate. nih.gov |

| Ethyl 2-Aminobenzoylformate | Route 2 | Sandmeyer reaction (diazotization then cyanation). byjus.comjove.com |

| Ethyl 2-Bromobenzoylformate | Route 2 | Rosenmund-von Braun reaction (displacement with CuCN). wikipedia.orgorganic-chemistry.org |

| Ethyl 4-cyanobenzoylformate | Analogy | This related compound is synthesized and used in whole-cell bioreductions, indicating the stability and accessibility of cyanobenzoylformate structures. scispace.com |

Chemical Reactivity and Advanced Transformations of Ethyl 2 Cyanobenzoylformate

Nucleophilic Reactions Involving the Nitrile Group

The nitrile group (C≡N) in ethyl 2-cyanobenzoylformate is characterized by a polarized triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Elucidation of Nucleophilic Substitution Pathways Leading to Amide Derivatives

While the direct conversion of a nitrile to an amide is a hydrolysis reaction, the underlying principle involves nucleophilic attack by water or hydroxide (B78521) ions. In a broader sense of forming amide derivatives, the nitrile group can undergo reactions with various nucleophiles.

Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed. The reaction proceeds via a nucleophilic attack of water on the electrophilic carbon of the nitrile. This initially forms an imidic acid tautomer, which then rearranges to the more stable amide. This transformation is a classic method for converting nitriles to primary amides.

General Reaction Pathway:

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon atom toward nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Direct nucleophilic attack by a hydroxide ion on the nitrile carbon.

These reactions would convert this compound into ethyl 2-carbamoylbenzoylformate.

Catalytic Reduction of the Nitrile to Amine Moieties

The nitrile group can be reduced to a primary amine through catalytic hydrogenation or with chemical reducing agents. This transformation is significant as it introduces a new primary amine functional group, opening pathways for further derivatization.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. The reaction typically requires elevated temperature and pressure.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon.

For this compound, this reduction would yield ethyl 2-(aminomethyl)benzoylformate.

Ester Hydrolysis and Formation of Carboxylic Acid Derivatives

The ethyl ester group in the molecule is susceptible to hydrolysis, a reaction that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion attacks the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid.

Hydrolysis of this compound results in the formation of 2-cyanobenzoylformic acid.

Reactivity of the α-Keto Carbonyl Moiety

The α-keto carbonyl group is a key feature of this compound, allowing for a range of important transformations, particularly stereoselective reductions.

Stereoselective Reduction to Chiral α-Hydroxy Esters

The reduction of the α-keto group to a hydroxyl group creates a chiral center. Achieving high stereoselectivity in this reduction is crucial for the synthesis of enantiomerically pure compounds, which are often required in the pharmaceutical industry.

Enzymatic bioreduction offers a powerful and environmentally friendly method for the stereoselective reduction of ketones. Aldo-keto reductases (AKRs) are a superfamily of NAD(P)H-dependent oxidoreductases that are particularly effective in catalyzing the reduction of α-keto esters to the corresponding α-hydroxy esters with high enantioselectivity.

The catalytic cycle of AKRs involves the transfer of a hydride ion from the cofactor (NADPH or NADH) to the carbonyl carbon of the substrate. The stereochemical outcome of the reaction is determined by the specific three-dimensional structure of the enzyme's active site, which binds the substrate in a preferred orientation.

Table 1: Examples of Enzymatic Reduction of α-Keto Esters

| Enzyme Type | Substrate Example | Product Example | Enantiomeric Excess (ee) |

| Aldo-Keto Reductase | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | >99% |

| Aldo-Keto Reductase | Ethyl pyruvate | Ethyl (R)-lactate | >99% |

| Carbonyl Reductase | Ethyl benzoylformate | Ethyl (R)-mandelate | >99% |

Formate (B1220265) dehydrogenases (FDHs) are often used in these biocatalytic systems for cofactor regeneration. FDHs catalyze the oxidation of formate to carbon dioxide, which in turn reduces the oxidized cofactor (NADP⁺ or NAD⁺) back to its active form (NADPH or NADH). This in-situ regeneration is crucial for the economic viability of the process, as the cofactors are expensive.

The application of such an enzymatic system to this compound is expected to produce either (R)- or (S)-ethyl 2-(2-cyanophenyl)-2-hydroxyacetate with high enantiomeric purity, depending on the specific enzyme used.

Optimization of Biocatalytic Reaction Parameters for Enhanced Conversion and Enantioselectivity

The efficiency of biocatalytic reductions, particularly the conversion of keto esters like this compound to their corresponding chiral hydroxy esters, is critically dependent on the optimization of various reaction parameters. While specific optimization data for this compound is not extensively documented, the principles can be understood from studies on analogous α- and β-keto esters. Key parameters that are typically fine-tuned include pH, temperature, co-solvent, and substrate concentration.

pH: The pH of the reaction medium is a crucial factor as it affects the ionization state of both the enzyme's active site residues and the substrate, thereby influencing catalytic activity and stability. For ketone reduction processes catalyzed by short-chain dehydrogenases/reductases (SDRs), the optimal pH is often found to be mildly acidic, around 5.5 to 5.8, as this facilitates the protonation steps required in the catalytic cycle. nih.gov In contrast, some robust catalytic systems, for instance those using iridium(III) catalysts for the transfer hydrogenation of β-keto esters, have been shown to operate effectively across a very broad pH range, from 2.0 to 12.5. organic-chemistry.org

Temperature: Temperature directly impacts the rate of reaction and the stability of the biocatalyst. Generally, an optimal temperature is sought that maximizes enzyme activity without causing significant denaturation. For many dehydrogenase-catalyzed reactions, this temperature is often around 30°C. nih.govresearchgate.net

Substrate Concentration: While a higher substrate concentration is desirable for process efficiency, it can also lead to substrate inhibition, where the enzyme's active site becomes saturated, or the substrate itself exerts a toxic effect on the whole-cell biocatalyst, leading to a decrease in reaction rate and enantioselectivity. Therefore, optimizing the substrate feeding strategy is essential for achieving high product titers.

The interplay of these parameters is complex, and their optimization is key to developing an efficient and selective biocatalytic process.

Table 1: Typical Parameters Optimized for Biocatalytic Reduction of Keto Esters

Parameter Typical Optimal Range/Value Rationale and Impact on Reaction pH 5.5 - 7.0 Affects enzyme's active site ionization; optimal pH for many ketone reductions is slightly acidic.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmrE_wX50I158_MWS5ta5fdsUSjjgUVSBPXjmqKDRC9qiA5tcp-Pf8GBWAOoOcMa3-h3TG4mpUpLiL5vQz5hDaAtNdXko0ivwcuqWBU41pz-Vrv4wv_KS0uCGFGlfZhd0IrdbATCerJwXMMCw%3D)] Temperature (°C) 30°C Balances reaction rate and enzyme stability; higher temperatures can lead to denaturation.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmrE_wX50I158_MWS5ta5fdsUSjjgUVSBPXjmqKDRC9qiA5tcp-Pf8GBWAOoOcMa3-h3TG4mpUpLiL5vQz5hDaAtNdXko0ivwcuqWBU41pz-Vrv4wv_KS0uCGFGlfZhd0IrdbATCerJwXMMCw%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxB8iOLP-KxFgHRRtG0J-1qtd485lpGZi7AHZUljE769qkVPHztUH_RCNJcQx0q0_zCzD5l9RZ6uwJgLqT6JOc824Y915-Ki9mUCeVdRonLFf2A9GPga_oL3ttEEbgrJJgCtksrGCm9_zHwnEE9e9oc2OYRRxXJgduFroiviMw9KZdKW_h0CdMXxdMPNaezxMHbtYa7qpAsbmawo9MP29pNKcKbPY1Bhn9PJB04UMQbMMSnMHgTWnEFuFWuRem6xcFiZp2)] Co-solvent Isopropanol, Ethyl Acetate Increases substrate solubility and can aid in cofactor regeneration.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmrE_wX50I158_MWS5ta5fdsUSjjgUVSBPXjmqKDRC9qiA5tcp-Pf8GBWAOoOcMa3-h3TG4mpUpLiL5vQz5hDaAtNdXko0ivwcuqWBU41pz-Vrv4wv_KS0uCGFGlfZhd0IrdbATCerJwXMMCw%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGR-jyePQaFTi0c23Bl0S7O7EJ27P_uGZgOT9mEJOUHwFU3mYPHqbPlXejykk40tRnC_DJfkDE1xsQcZSnjGbcIlV70BsWCofA5SLSpRELHLBA_bL9SJcJuTvCc01nvtIsV7RyVgtE4l3gzzfYjIdH9Xi9Vyhl34dBi4LEl2rgxuMjkLRiKJoebyZxREP5RoWCtJZycMHPofW3jhn-62RF1zKkHdmTHpq1EoW6BN6sVkrdJ4xhGtBWP48k_RK1VhQg%3D)] Cofactor Regeneration System Glucose Dehydrogenase (GDH), Isopropanol Ensures a continuous supply of the reduced cofactor (NADH/NADPH) required for the reduction.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGR-jyePQaFTi0c23Bl0S7O7EJ27P_uGZgOT9mEJOUHwFU3mYPHqbPlXejykk40tRnC_DJfkDE1xsQcZSnjGbcIlV70BsWCofA5SLSpRELHLBA_bL9SJcJuTvCc01nvtIsV7RyVgtE4l3gzzfYjIdH9Xi9Vyhl34dBi4LEl2rgxuMjkLRiKJoebyZxREP5RoWCtJZycMHPofW3jhn-62RF1zKkHdmTHpq1EoW6BN6sVkrdJ4xhGtBWP48k_RK1VhQg%3D)]

Analysis of Enantiomeric Excess and Stereochemical Outcome in Bioreductions

The primary goal of the biocatalytic reduction of a prochiral ketone like this compound is the production of a single enantiomer of the corresponding alcohol. The success of this transformation is quantified by the enantiomeric excess (ee), which measures the purity of one enantiomer over the other. The stereochemical outcome, whether the (R)- or (S)-enantiomer is produced, is determined by the enzyme's inherent stereopreference, which dictates the face (re- or si-) of the carbonyl group from which the hydride is delivered.

While specific data on the bioreduction of this compound are limited, studies on the closely related ethyl benzoylformate and other keto esters provide valuable insights. For example, the enantioselective hydrogenation of ethyl benzoylformate using a platinum catalyst modified with dihydrocinchonidine has been shown to achieve an impressive 98% enantioselectivity. sigmaaldrich.com In contrast, reduction with certain NADH analogue models has resulted in lower optical purity, yielding (S)-mandelate with an enantiomeric excess ranging from 2.9% to 28.5%, highlighting the critical role of the catalyst system. rsc.org

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are frequently used for the reduction of keto esters. The reduction of ethyl acetoacetate, a classic example, typically yields (S)-(+)-ethyl 3-hydroxybutanoate with an enantiomeric excess of about 85%. ethz.ch It has been demonstrated that this selectivity can be further improved to over 95% by optimizing fermentation conditions, such as ensuring aerobic operation and controlling the rate of substrate addition. ethz.ch The stereochemical outcome of these reductions is often predictable by Prelog's rule, which relates the configuration of the product to the relative sizes of the substituents attached to the carbonyl group. ethz.ch

The analysis of enantiomeric excess is typically performed using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a chiral stationary phase that can separate the two enantiomers.

Table 2: Examples of Enantiomeric Excess in the Reduction of Keto Esters

Substrate Catalyst/Method Major Enantiomer Enantiomeric Excess (ee) Reference Ethyl Benzoylformate Pt/Al2O3 with Dihydrocinchonidine Not specified 98% [ sigmaaldrich.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm9SR68oGAK5JrXyA45LOMDoxkEdUxtKlTeOdLTjemY5A0aESELNhHzCp518WEql9ups-24xgRLJ9VLVFJDbvlAVH_KxHYgxgcvsVXtM_HVVeyORZHjwZn6A0NrM68ErUHqj831YUT8PWdT-QB_rBgd9HZJg%3D%3D)] Ethyl Benzoylformate NADH Analogue (S)-Mandelate 2.9–28.5% [ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbKeQ2j2JG7PfVaIIZ123mk0JSNFkMAvLt6XfXBn1GMtgA-CSv6KZKL5gKmGAAwT83m6Bs3FYFMD2RAtaaMdwv2JUqv6rKLXLpycTYDBG-iJdQ_JXYjsTkqP87VSbb-4XmR_G92sBZ-j3NTcpOZWoNHb56PnEa3rPfHCIngMc%3D)] Ethyl Acetoacetate Baker's Yeast (Optimized) (S) >95% [ ethz.ch(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnfS04178Wfv20gsg0xoPO3BYRMUGBL6b8PkcILG7pOn8uQ5vNBObhIopGNzY15QSXJ8C-ypi9DeAtsx-oLD47fB1Hz9nKDTldKnXc8Tmuy5VU0SDJ6NmlUNpoOHTih_xEPZILgqZNqLRTi3G57TKIJpe7RdEvY1ZToTI6jicTrtg2LG7bQNnBYrDZbpUJJdQXBn3fcuJdIrC-UW0RVNFT-XJ-GXdNwpchGQ-vYUvuJO76RQ%3D%3D)] β-Keto Esters Iridium(III)/Monosulfonylated Diamine Not specified Excellent [ organic-chemistry.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzuMS17CLSQxHQJ9nuH_mBTgOXYzRfoG6gSi7dMyBRr1pR50xyAsGIT80KOeUydVXJkBxhEBSSf1NH5LS4voUBu-sTXW782OFEpC9GLSQgGBhgHxGSnrJbH3Vfo_u2rX4rf2KB6bqnZQo3wS7y4coT8UkcYg%3D%3D)]

Cyanosilylation Reactions and Formation of Optically Active Cyanohydrins

The asymmetric cyanosilylation of ketones is a powerful method for constructing chiral quaternary carbon centers, yielding optically active silyl-protected cyanohydrins. These products are valuable synthetic intermediates that can be converted into other important chiral building blocks such as α-hydroxy acids and β-amino alcohols. nih.gov

Organocatalytic Systems for Asymmetric Cyanosilylation

In recent years, organocatalysis has emerged as a prominent strategy for the asymmetric cyanosilylation of ketones, offering a metal-free alternative to traditional Lewis acid catalysis. nih.gov Various classes of small chiral organic molecules have been developed to effectively catalyze this transformation with high enantioselectivity.

One successful class of organocatalysts is based on chiral thiourea (B124793) derivatives. These catalysts often feature a bifunctional design, incorporating both a hydrogen-bond donating thiourea moiety and a Brønsted basic amine group. nih.gov This structure allows for a cooperative mechanism where the thiourea activates the ketone electrophile by hydrogen bonding to the carbonyl oxygen, while the amine group activates the nucleophile, trimethylsilyl (B98337) cyanide (TMSCN), by interacting with the silicon atom. nih.gov

Another important group of organocatalysts are modified cinchona alkaloids. These naturally derived, commercially available molecules can act as effective chiral Lewis bases. acs.org They catalyze the reaction by activating the silicon center of TMSCN, facilitating the transfer of the cyanide group to the ketone. These catalysts have proven particularly effective for the cyanosilylation of α,α-dialkoxy ketones. acs.orgbrandeis.edu

Impact of Catalyst Structure and Reaction Additives on Stereoselectivity

The stereochemical outcome of organocatalytic cyanosilylation is highly sensitive to the structure of the catalyst. Subtle modifications to the catalyst's framework can lead to significant changes in enantioselectivity. This is because the catalyst's structure dictates the precise three-dimensional arrangement of the ketone and the cyanide source in the transition state, thereby controlling the facial selectivity of the nucleophilic attack.

In the case of bifunctional thiourea-amine catalysts, the steric bulk of the substituents on the amine has been shown to be crucial. Increasing the steric hindrance, for example by moving from N,N-dimethyl to N,N-di-n-propyl substituents on the amine, can significantly enhance both the reaction rate and the enantioselectivity. nih.gov This is attributed to a more rigid and defined transition state that better differentiates between the two faces of the prochiral ketone.

Similarly, for catalysts derived from scaffolds like TADDOLs, strategic modifications involving the introduction of bulkier aryl groups are employed to manipulate the steric environment around the active site, thereby promoting higher levels of chiral discrimination. nih.gov

Reaction additives can also play a significant role in modulating stereoselectivity. In certain systems, the addition of achiral additives has been shown to improve the enantiomeric excess. For instance, in a cyanosilylation reaction catalyzed by a TADDOL-based titanium complex, the addition of triphenylphosphine (B44618) oxide (Ph3PO) as an additive was found to substantially increase the enantioselectivity from a modest value to 71% ee. nih.gov Such additives can influence the reaction by altering the catalyst's aggregation state, modifying the nature of the active catalytic species, or participating in the transition state assembly.

Reactivity in Electrophilic Aromatic Substitution: Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of alkyl (alkylation) or acyl (acylation) groups to an aromatic ring via electrophilic aromatic substitution. wikipedia.org However, the success of these reactions is highly dependent on the nature of the substituents already present on the aromatic ring. wikipedia.org

The aromatic ring of this compound is substituted with two groups: a cyano group (-CN) and an ethyl benzoylformate group (-COCOOC2H5). Both of these are powerful electron-withdrawing groups due to the electronegativity of the nitrogen and oxygen atoms and the presence of multiple bonds capable of resonance withdrawal.

Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. reddit.com This effect is known as deactivation. Aromatic rings that are strongly deactivated are generally unreactive in Friedel-Crafts reactions. libretexts.orglibretexts.orgwvu.edu The Lewis acid catalyst (e.g., AlCl3) required for the reaction can also complex with the electron-rich heteroatoms in the deactivating groups, further reducing the ring's reactivity. reddit.com

Both the cyano group and the ester functionality (part of the benzoylformate group) are classified as strongly deactivating, meta-directing groups in electrophilic aromatic substitution. ucalgary.cachegg.com Therefore, this compound is expected to be highly unreactive towards both Friedel-Crafts alkylation and acylation under standard conditions. The significant deactivation of the ring by two separate electron-withdrawing substituents makes it a very poor nucleophile, effectively preventing the electrophilic attack that initiates the Friedel-Crafts mechanism. reddit.commasterorganicchemistry.com

Mechanistic Investigations of Reactions Involving Ethyl 2 Cyanobenzoylformate

Detailed Reaction Mechanisms of Nucleophilic Attacks on Ester and Nitrile Functional Groups

Ethyl 2-cyanobenzoylformate possesses two primary sites susceptible to nucleophilic attack: the carbonyl carbon of the ester group and the carbon of the nitrile group. The reactivity of these sites is governed by the principles of nucleophilic acyl substitution for the ester and nucleophilic addition for the nitrile.

The general mechanism for nucleophilic acyl substitution at the ester carbonyl involves a two-step process: addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate to reform the carbonyl group and expel the ethoxide leaving group. vanderbilt.edu The reactivity of the ester is influenced by resonance stabilization. vanderbilt.edu

Nucleophilic attack on the nitrile group also proceeds via an addition mechanism. The polarized carbon-nitrogen triple bond allows for the addition of various nucleophiles. chemistrysteps.com For instance, reduction with a hydride source like lithium aluminum hydride (LiAlH4) involves the initial nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate. libretexts.org This is followed by a second hydride addition to yield a dianion, which upon aqueous workup, gives the primary amine. libretexts.org

The hydrolysis of nitriles to carboxylic acids can occur under both acidic and basic conditions. chemistrysteps.com In acid-catalyzed hydrolysis, the nitrogen is first protonated, activating the triple bond for a nucleophilic attack by water. This leads to an imidic acid intermediate that tautomerizes to an amide, which is then further hydrolyzed. chemistrysteps.com Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation and tautomerization also lead to the amide intermediate. chemistrysteps.com

Enzymatic Reaction Mechanisms in Biocatalytic Reduction of α-Keto Esters

The biocatalytic reduction of α-keto esters, such as this compound, to their corresponding chiral α-hydroxy esters is a process of significant interest due to its high stereoselectivity. nih.govmdpi.comnih.gov This transformation is often accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which belong to the superfamily of oxidoreductases. nih.govresearchgate.netnih.gov These enzymes utilize a cofactor, typically NADH or NADPH, as the hydride source for the reduction. researchgate.nettudelft.nl

Coenzyme Binding, Dissociation Kinetics, and Turnover Numbers

The catalytic cycle of these enzymes begins with the binding of the coenzyme, NAD(P)H. researchgate.net The efficiency of the enzymatic process is characterized by kinetic parameters such as the turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit time. For example, in the reduction of 2-oxo-4-methylvaleric acid, a conversion rate of 95.2% was achieved within 4 hours, with a spatio-temporal yield of 2.34 grams per liter per hour. researchgate.net The regeneration of the reduced cofactor is crucial for the economic feasibility of the process to avoid inhibition by the oxidized form and to ensure continuous catalytic cycles. tudelft.nl

Substrate-Enzyme Complex Formation and Stereocontrol Determinants

Following coenzyme binding, the substrate (the α-keto ester) enters the enzyme's active site to form a substrate-enzyme complex. nih.gov The high enantioselectivity observed in these reactions is attributed to the specific interactions and precise orientation of the substrate within the chiral environment of the active site. nih.gov Docking experiments and analysis of enzyme-substrate complexes help to elucidate the interactions that lead to the preferential formation of one stereoisomer over the other. nih.gov For instance, the stereochemical course of the reduction can sometimes be altered by the presence of additives, which can influence the substrate's binding mode. nih.gov

Organocatalytic Mechanisms in Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts. nih.govrsc.orgresearchgate.net These small organic molecules can catalyze a wide range of transformations with high enantioselectivity. nih.govrsc.orgresearchgate.net

Role of Non-Covalent Interactions, such as Hydrogen Bonding, in Catalytic Activation

A key feature of many organocatalytic reactions is the use of non-covalent interactions to activate substrates and control stereochemistry. nih.govacs.org Hydrogen bonding is a particularly important interaction in this context. researchgate.netcolumbia.edu Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide, can simultaneously activate both the nucleophile and the electrophile through a network of hydrogen bonds. researchgate.netmdpi.com For example, the thiourea moiety can activate an electrophile through double hydrogen bonding, while a basic group on the same catalyst can deprotonate the nucleophile. researchgate.net

These non-covalent interactions stabilize the transition states of the reaction, lowering the activation energy and directing the reaction towards a specific stereochemical outcome. nih.govresearchgate.net The stereoselectivity of these reactions often depends on a delicate balance of favorable interactions, like CH/π interactions and π-stacking, and unfavorable steric repulsions in the transition state. nih.govacs.org Computational studies are often employed to understand the complex interplay of these non-covalent forces and to rationalize the observed stereoselectivity. nih.gov The activation of molecules can also be achieved through intramolecular hydrogen bonding, which can enhance the reactivity of a reagent and promote enantiocontrol. acs.orgnih.gov

Application of Computational Chemistry for Mechanistic Elucidation of Reactions Involving this compound

Theoretical investigations using DFT have proven invaluable in understanding the reactivity and mechanistic details of related benzoylformate structures, albeit in different chemical environments. For instance, DFT calculations have been instrumental in mapping the detailed reaction mechanism of benzoylformate decarboxylase, a thiamin diphosphate (B83284) (ThDP)-dependent enzyme. frontiersin.orgnih.gov These studies successfully characterized the intermediates and transition states, providing a calculated energy profile for the enzymatic decarboxylation of benzoylformate to yield benzaldehyde (B42025) and carbon dioxide. frontiersin.orgnih.gov However, the enzymatic nature of this transformation makes direct extrapolation of the mechanistic insights to the general chemical reactivity of this compound challenging.

Similarly, DFT has been applied to explore the mechanisms of other reactions involving carbonyl compounds, such as the N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. rsc.org Such studies provide valuable precedents for how computational chemistry can be used to determine rate-determining steps and stereoselectivity in complex organic reactions. rsc.org

In the absence of direct computational studies on this compound, the scientific community can only hypothesize about its reaction mechanisms based on the established principles of physical organic chemistry and the computational findings for analogous structures. Future computational research focusing on this compound would be highly beneficial to rigorously elucidate its reaction pathways, transition state geometries, and the electronic effects of the ortho-cyano substituent on its reactivity. Such studies would provide a deeper, quantitative understanding that experimental work alone cannot fully achieve.

Due to the lack of specific research, no data tables containing computational findings for reactions of this compound can be presented.

Derived Compounds and Advanced Synthetic Applications of Ethyl 2 Cyanobenzoylformate

Synthesis of Chiral α-Hydroxy Ester Derivatives with High Enantiomeric Purity

The asymmetric synthesis of chiral α-hydroxy esters from α-ketoesters like ethyl 2-cyanobenzoylformate is a significant area of research, providing access to valuable building blocks for pharmaceuticals and fine chemicals. Key strategies focus on the enantioselective reduction of the ketone or the enantioselective addition of a cyano group followed by hydrolysis.

One prominent method is the organocatalyzed cyanosilylation of the α-keto group. semanticscholar.org This reaction involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to the ketoester, catalyzed by a chiral hydrogen-bond catalyst, such as a thiourea (B124793) derivative based on a cinchona alkaloid. semanticscholar.org The resulting O-silylated cyanohydrin can then be hydrolyzed under mild acidic conditions to yield the desired α-hydroxy ester. semanticscholar.org This approach has demonstrated success with related aromatic α-ketoesters, achieving high conversions and notable enantiomeric purity. For instance, the cyanosilylation of ethyl 4-cyanobenzoylformate, a positional isomer of the title compound, proceeded with 93% conversion and resulted in the corresponding O-silyl cyanohydrin with a 62% enantiomeric excess (ee). semanticscholar.org Subsequent hydrolysis provides the final α-hydroxy ester derivative. semanticscholar.org

Another powerful technique is the use of enzymatic catalysis. Hydroxynitrile lyases (HNLs) can catalyze the enantioselective addition of hydrogen cyanide (HCN) to carbonyl compounds. d-nb.inforesearchgate.net The resulting chiral cyanohydrin can then be hydrolyzed to the corresponding α-hydroxy carboxylic acid and subsequently esterified. The choice of enzyme is critical for controlling the stereochemical outcome; (R)-oxynitrilase typically yields (R)-cyanohydrins, while (S)-oxynitrilase produces the (S)-enantiomer. d-nb.info This biocatalytic method is valued for its high selectivity, often achieving excellent enantiomeric excess under environmentally benign conditions. ekb.eg

A third approach involves the use of chiral auxiliaries. Natural chiral alcohols, such as (−)-(1R,2S,5R)-menthol, can be attached to the α-ketoester via transesterification. researchgate.net The resulting diastereomeric ester then directs the stereoselective addition of a nucleophile to the ketone. researchgate.net After the reaction, the chiral auxiliary is cleaved to release the enantiomerically enriched α-hydroxy ester. This method allows for high diastereoselectivities, with reported excess values of up to 95%, leading to products with high optical purity after hydrolysis. researchgate.net

Table 1: Organocatalyzed Cyanosilylation of Aromatic α-Ketoesters This table is interactive. You can sort and filter the data.

| Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) |

| Ethyl benzoylformate | Cinchona-based thiourea | >99 | 81 | 88 |

| Ethyl 4-methoxybenzoylformate | Cinchona-based thiourea | >99 | 83 | 92 |

| Ethyl 4-cyanobenzoylformate | Cinchona-based thiourea | 93 | 62 | 94 |

| Ethyl 2-naphthoylformate | Cinchona-based thiourea | >99 | 85 | 90 |

Data sourced from studies on organocatalyzed cyanosilylation reactions. semanticscholar.org

Preparation of Optically Active Cyanohydrin Scaffolds

Optically active cyanohydrins are versatile intermediates in organic synthesis, serving as precursors to α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. researchgate.netekb.eg The preparation of these scaffolds from precursors like this compound is achieved primarily through enantioselective cyanation reactions.

Enzyme-catalyzed hydrocyanation is a leading method for accessing these chiral scaffolds. researchgate.net Hydroxynitrile lyases (HNLs), such as (R)-PaHNL from bitter almonds, are highly effective biocatalysts for the addition of hydrogen cyanide to carbonyls. researchgate.net The reaction can be performed in organic solvents or biphasic systems to suppress the non-catalyzed chemical addition of HCN, which would lead to a racemic product. d-nb.inforesearchgate.net This control results in the formation of cyanohydrins with high optical purity. ekb.eg For example, the hydrocyanation of 1-naphthaldehyde (B104281) using (R)-oxynitrilase yields the corresponding (R)-cyanohydrin with a 93% yield. ekb.eg

Organocatalysis provides a powerful non-enzymatic alternative for synthesizing chiral cyanohydrins. semanticscholar.org Chiral catalysts, such as peptides or thioureas derived from cinchona alkaloids, can facilitate the enantioselective addition of a cyanide source, like trimethylsilyl cyanide (TMSCN), to the keto group of this compound. semanticscholar.org The reaction proceeds through the formation of a chiral complex that directs the nucleophilic attack of the cyanide anion to one face of the carbonyl, leading to an enantiomerically enriched product. semanticscholar.org The resulting O-silylated cyanohydrins are stable and can be isolated or used directly in subsequent transformations. semanticscholar.org

Table 2: Enantioselective Synthesis of Cyanohydrins This table is interactive. You can sort and filter the data.

| Carbonyl Substrate | Catalyst/Enzyme | Cyanide Source | Enantiomeric Excess (ee, %) | Yield (%) |

| Benzaldehyde (B42025) | (R)-Oxynitrilase | HCN | >99 | 98 |

| 2-Chlorobenzaldehyde | (R)-Hydroxynitrile lyase | HCN | 83 | 99 (conversion) |

| 1-Naphthaldehyde | (R)-Oxynitrilase | HCN | >95 | 93 |

| Ethyl 4-cyanobenzoylformate | Chiral Thiourea | TMSCN | 62 | 94 |

Data compiled from studies on enzymatic and organocatalytic cyanohydrin synthesis. semanticscholar.orggoogle.com

Utilization of this compound as a Versatile Synthetic Building Block in Complex Molecular Synthesis

The term "versatile building block" refers to a molecule that can be used to construct a wide range of complex chemical structures through various chemical transformations. nih.gov this compound embodies this concept due to the presence of three distinct and reactive functional groups: an α-ketoester, a nitrile, and a benzene (B151609) ring. This trifecta of reactivity allows for its incorporation into complex molecular architectures through sequential and controlled chemical reactions.

The α-ketoester moiety is a primary site for modification. As discussed, it can be transformed into a chiral α-hydroxy ester, a common structural motif in many biologically active natural products. This functionality can then participate in further reactions, such as esterification, oxidation, or reduction.

The nitrile group on the aromatic ring offers another handle for synthetic elaboration. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This allows for the construction of fused heterocyclic systems or the introduction of new functionalities onto the aromatic core. For example, the transformation of aromatic nitriles is a key step in the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

The combination of these functional groups makes this compound a powerful precursor for creating polyfunctional molecules. For instance, the chiral α-hydroxy ester can be synthesized first, followed by the transformation of the cyano group. This strategic, stepwise approach enables the construction of complex target molecules with precise control over stereochemistry and functionality, underscoring its value as a versatile building block in advanced organic synthesis.

Structure-Reactivity Relationship Studies in Novel Derived Compounds

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing efficient synthetic routes and novel functional molecules. For compounds derived from this compound, these studies involve investigating how structural modifications influence the electronic properties and, consequently, the reaction outcomes.

Experimentally, structure-reactivity relationships are established by synthesizing a series of derivatives with systematic variations in their structure and measuring their reaction rates or selectivity in a given transformation. For instance, substituents with different electronic properties (electron-donating or electron-withdrawing) could be introduced onto the aromatic ring of a cyanohydrin derived from this compound. By studying how these changes affect the rate of a subsequent reaction, such as an esterification or a nucleophilic substitution, a quantitative relationship between structure and reactivity can be established. These studies are crucial for optimizing reaction conditions and for the rational design of new derivatives with tailored chemical properties.

Challenges and Future Directions in Research on Ethyl 2 Cyanobenzoylformate

Addressing Substrate Stability and Enzyme Inactivation in Biocatalytic Processes

The use of biocatalysts in organic synthesis offers significant advantages, including high selectivity and mild reaction conditions. However, the stability of both the substrate and the enzyme are critical factors that can limit the efficiency of these processes. While specific data on the biocatalytic transformation of Ethyl 2-cyanobenzoylformate is limited, challenges can be inferred from studies on related benzoylformate derivatives and aromatic ketones.

One of the primary challenges in the biocatalytic reduction of ketoesters is the potential for substrate and product inhibition or inactivation of the enzyme. High concentrations of the substrate, which are often desirable for process efficiency, can be toxic to microbial cells or inhibitory to isolated enzymes. The presence of the electron-withdrawing cyano group in this compound may influence its interaction with the active site of reductases, potentially leading to enzyme inactivation. The reactivity of the carbonyl group adjacent to the cyano-substituted aromatic ring could also present stability issues under certain reaction conditions, such as pH and temperature, which are critical for enzyme activity.

Furthermore, organic solvents, often required to solubilize hydrophobic substrates like this compound, can have a denaturing effect on enzymes, leading to a loss of catalytic activity. The choice of solvent is therefore a critical parameter that needs to be optimized to ensure both substrate solubility and enzyme stability.

Future research in this area should focus on:

Screening and Engineering of Robust Enzymes: Identifying or engineering enzymes, such as ketoreductases, that exhibit high tolerance to this compound and its corresponding alcohol product. This could involve directed evolution or rational protein design to enhance enzyme stability and activity in the presence of the substrate and in organic co-solvents.

Immobilization Techniques: Developing effective enzyme immobilization strategies can enhance stability and allow for easier separation and reuse of the biocatalyst. Immobilization can protect the enzyme from the denaturing effects of the reaction medium.

Reaction Medium Engineering: Exploring the use of alternative reaction media, such as ionic liquids or deep eutectic solvents, which can offer a favorable microenvironment for the enzyme while maintaining good substrate solubility.

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Organic Transformations

The development of highly efficient and selective catalytic systems for the transformation of this compound is a key area of research. While biocatalysis presents a promising approach, chemo-catalytic methods also offer significant potential.

In the realm of asymmetric synthesis, the catalytic reduction of the keto group in this compound to the corresponding chiral alcohol is of particular interest. This transformation provides access to valuable chiral building blocks. Challenges in this area include achieving high enantioselectivity and turnover numbers.

Future directions for the development of novel catalytic systems include:

Advanced Biocatalysts: Beyond screening for naturally occurring enzymes, the development of artificial metalloenzymes, which combine the selectivity of enzymes with the reactivity of metal catalysts, could offer new possibilities for the transformation of this compound.

Homogeneous and Heterogeneous Catalysis: The design of novel transition-metal catalysts for the asymmetric hydrogenation or transfer hydrogenation of this compound is a promising avenue. Research could focus on the development of catalysts that are not only highly selective but also recyclable and reusable to improve the sustainability of the process.

Chemoenzymatic Cascade Reactions: Combining the strengths of both chemical and enzymatic catalysis in one-pot cascade reactions can lead to more efficient and streamlined synthetic processes. For instance, a chemical catalyst could be used for an initial transformation, followed by an enzymatic step for a highly selective modification.

Exploration of Expanded Synthetic Utility for Diverse Chemical Architectures

While the primary focus on this compound has been its reduction to the corresponding alcohol, its bifunctional nature, with both a keto and a cyano group, suggests a much broader synthetic utility. The exploration of its reactivity in various organic transformations could lead to the synthesis of a wide range of diverse chemical architectures, particularly nitrogen-containing heterocycles.

The presence of the cyano group ortho to the keto-ester moiety provides a handle for the construction of fused ring systems. For example, reactions involving the cyano group, such as intramolecular cyclizations or cycloadditions, could be explored. The reactivity of 2-cyanobenzaldehyde and related 2-acylbenzonitriles in cascade reactions to form isoindolinones and phthalides suggests that this compound could be a valuable precursor for similar heterocyclic systems. researchgate.net

Future research should aim to:

Investigate Novel Cyclization Reactions: Explore the use of this compound in reactions that exploit the proximity of the cyano and carbonyl groups to construct novel heterocyclic scaffolds. This could involve reactions with various nucleophiles to initiate intramolecular cyclization.

Multicomponent Reactions: Design and develop multicomponent reactions involving this compound to generate molecular complexity in a single step. This approach is highly valued in medicinal chemistry for the rapid generation of compound libraries.

Derivatization of the Carbonyl Group: Beyond reduction, the carbonyl group can be a site for various other transformations, such as the Wittig reaction or the formation of imines, which can then undergo further reactions to create diverse molecular structures.

Design of New Derivatives with Tuned Chemical Properties for Specific Research Applications

The chemical properties and reactivity of this compound can be fine-tuned through the synthesis of new derivatives. By introducing different substituents on the aromatic ring or by modifying the ester group, it is possible to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring could alter the reactivity of the carbonyl group towards nucleophilic attack or the susceptibility of the cyano group to hydrolysis or cycloaddition reactions. Similarly, varying the alcohol moiety of the ester could impact the solubility of the compound in different solvents and its compatibility with various catalytic systems.

Drawing inspiration from research on other benzoylformate derivatives, which have been investigated as photoinitiators for polymerization reactions, it is conceivable that novel derivatives of this compound could be designed for applications in materials science. acs.orgresearchgate.net Furthermore, the design of new benzoyl derivatives with antimicrobial properties suggests another potential avenue for the application of tailored this compound derivatives. nih.govresearchgate.netnih.govmdpi.com

Future research in this domain should concentrate on:

Structure-Activity Relationship Studies: Systematically synthesize a library of this compound derivatives with varying substituents and evaluate their performance in different catalytic reactions or their properties for specific applications.

Computational Design: Employ computational chemistry tools to predict the properties of novel derivatives and to guide the design of molecules with desired characteristics, such as enhanced reactivity, improved stability, or specific biological activity.

Exploration of New Application Areas: Investigate the potential of newly designed derivatives in fields beyond traditional organic synthesis, such as in the development of functional materials, agrochemicals, or pharmaceuticals.

Analytical and Spectroscopic Techniques in Research on Ethyl 2 Cyanobenzoylformate

Chromatographic Methodologies for Reaction Monitoring and Product Isolation

Chromatographic techniques are indispensable for both the real-time monitoring of chemical reactions and the subsequent isolation and purification of the desired products.

In the synthesis of compounds like Ethyl 2-cyanobenzoylformate, Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for reaction monitoring. By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), the progress of the reaction can be visualized. The disappearance of starting material spots and the appearance of a new product spot, each with a distinct retention factor (Rf), indicate the progression of the reaction.

For the isolation and purification of this compound from a crude reaction mixture, column chromatography is a standard and widely used method. nih.gov This technique utilizes a stationary phase, such as silica gel, packed into a column, and a mobile phase, a solvent or mixture of solvents, to separate the components of the mixture based on their differential adsorption to the stationary phase. ceitec.eu For a compound with the polarity of this compound, a typical solvent system for elution would be a gradient of ethyl acetate in hexane. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a more sophisticated and higher-resolution method for both analysis and purification. An HPLC system can be used to accurately determine the purity of a sample of this compound and can also be employed on a preparative scale for its purification. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous component (like water with a small amount of acid, e.g., formic acid) and an organic solvent (such as acetonitrile or methanol). The elution can be isocratic (constant solvent composition) or a gradient (changing solvent composition). acs.org

Table 1: Illustrative HPLC Method for Analysis of an Aromatic Ester

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group, due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet in the downfield region of the spectrum.

¹³C NMR Spectroscopy: This provides information about the number of different types of carbon atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the methyl and methylene carbons of the ethyl group, the aromatic carbons, the nitrile carbon (-C≡N), and the carbonyl carbon of the ester group (-C=O).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | 1.4 | Triplet | 3H |

| -CH₂- | 4.4 | Quartet | 2H |

| Aromatic-H | 7.5 - 8.2 | Multiplet | 4H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | ~14 |

| -CH₂- | ~62 |

| Aromatic-C | 128 - 135 |

| -C≡N | ~117 |

| -C=O | ~165 |

| Aromatic-C-CN | ~115 |

| Aromatic-C-C=O | ~133 |

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can also provide information about its structure through analysis of its fragmentation pattern. For this compound (C₁₀H₉NO₃), the expected exact mass would be approximately 191.0582 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z = 191. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 146, or the loss of an ethyl radical (-CH₂CH₃, 29 Da) followed by loss of carbon dioxide (-CO₂, 44 Da).

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (predicted) |

| [M]⁺ | 191 |

| [M - OCH₂CH₃]⁺ | 146 |

| [M - CH₂CH₃]⁺ | 162 |

| [M - CO₂]⁺ | 147 |

Advanced Spectroscopic Techniques for Mechanistic Studies

While foundational techniques like NMR and MS are used for structural confirmation, more advanced spectroscopic methods can be employed to study the dynamic behavior of molecules, such as their interactions with biological macromolecules.

Saturation Transfer Difference (STD) NMR is a powerful technique used to study the binding of small molecules (ligands) to large proteins. This method is particularly useful for identifying which parts of a ligand are in close contact with the protein, providing a "binding epitope." The experiment involves selectively irradiating protons of the protein and observing the transfer of this saturation to the protons of a ligand that is binding to the protein. Protons on the ligand that are in closer proximity to the protein will show a stronger STD effect.

Although no specific studies utilizing STD NMR with this compound have been reported, this technique could theoretically be applied if the compound were being investigated as a potential inhibitor of an enzyme, for instance. In such a hypothetical study, STD NMR could reveal the specific orientation of this compound within the enzyme's active site, guiding further drug design and optimization. The relative intensities of the STD signals for the aromatic protons versus the ethyl group protons would indicate which part of the molecule is more deeply buried in the binding pocket.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-cyanobenzoylformate, and which analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : this compound is typically synthesized via esterification or transesterification reactions involving cyanobenzoylformic acid derivatives and ethanol under acid catalysis. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm ester functionality and aromatic substitution patterns .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) stretches .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for research-grade material) .

Q. What safety precautions are essential when handling this compound in laboratory experiments?

- Methodological Answer :

- Quantity Limits : Restrict usage to <10 g per reaction unless approved by a principal investigator (PI) to mitigate explosion or toxicity risks .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles. Work in a fume hood to avoid inhalation .

- Emergency Protocols : Document unexpected events (e.g., sudden temperature changes, color shifts) and consult the PI immediately .

Q. How does this compound compare structurally and reactively to analogous esters like Ethyl cyanoacetate?

- Methodological Answer : The benzoyl group in this compound introduces steric hindrance and electron-withdrawing effects, reducing its reactivity in nucleophilic substitutions compared to Ethyl cyanoacetate. Comparative studies should:

- Use kinetic assays (e.g., UV-Vis monitoring of reaction rates).

- Perform computational modeling (DFT) to assess electronic profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

- Methodological Answer : Contradictions in NMR/IR data often arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .

- Deuterated Solvent Screening : Test in DMSO-d, CDCl, or DO to isolate solvent-induced shifts .

- Cross-Validation : Compare with X-ray crystallography or mass spectrometry (HRMS) .

Q. What synthetic strategies optimize the yield of this compound in multi-step reactions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance esterification efficiency .

- Reaction Monitoring : Use in-situ FT-IR or GC-MS to detect intermediates and adjust conditions (temperature, solvent polarity) .

- Workup Protocols : Employ fractional distillation or silica gel chromatography for purification .

Q. How do electron-withdrawing substituents on the benzoyl group influence the reaction kinetics of this compound?

- Methodological Answer :

- Substituent Effects : Nitro or halogen groups at the para position increase electrophilicity, accelerating nucleophilic acyl substitutions.

- Experimental Design :

- Synthesize derivatives with varied substituents.

- Measure rate constants (k) via stopped-flow techniques.

- Correlate results with Hammett σ values for quantitative analysis .

Q. What methodological flaws should researchers anticipate when studying the biological activity of this compound derivatives?

- Methodological Answer :

- Confounding Variables : Address solvent cytotoxicity (e.g., DMSO) by using vehicle controls in bioassays .

- Dose-Response Validation : Perform triplicate experiments with IC calculations to ensure reproducibility .

- Peer Review : Submit findings to interdisciplinary panels to identify overlooked biases .

Data Presentation Guidelines

For reproducibility, adhere to:

- Lab Reports : Detail unexpected results (e.g., low yields) and propose mechanistic explanations .

- Tables : Include comparative kinetic data (Table 1) and spectroscopic assignments (Table 2) .

- Ethical Compliance : Disclose study limitations (e.g., narrow substituent scope) and align with ethical review protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.